
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate is a complex organic compound characterized by its unique structure, which includes a phenyl group and a polyethylene glycol (PEG) chain. This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate typically involves the reaction of phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate with a suitable base under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized equipment and techniques to handle the reagents and control the reaction environment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the phenyl group or the PEG chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate cellular processes and interactions. Medicine: Industry: It is used in the production of polymers and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism by which Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exerts its effects depends on its specific application. In drug delivery, for example, the compound may interact with cell membranes, facilitating the transport of therapeutic agents into cells. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific receptors.
Vergleich Mit ähnlichen Verbindungen
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) methanesulfonate
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) sodium phosphate
Uniqueness: Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate stands out due to its specific combination of a phenyl group and a PEG chain, which provides unique chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
98072-05-0 |
|---|---|
Molekularformel |
C34H55O14P |
Molekulargewicht |
718.8 g/mol |
IUPAC-Name |
bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C34H55O14P/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34/h1-10H,11-32H2,(H,35,36) |
InChI-Schlüssel |
CXZCZDXBXGKRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


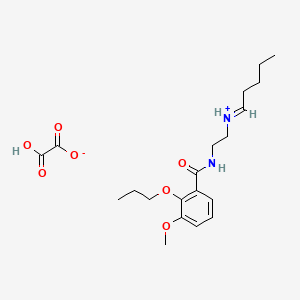
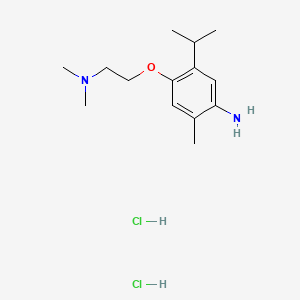
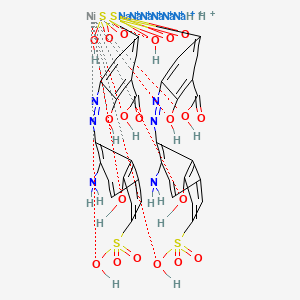
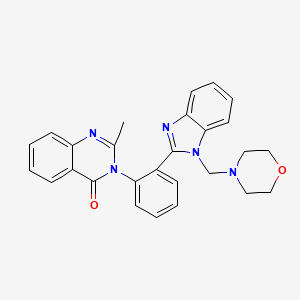


![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III)](/img/structure/B15347551.png)
![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)

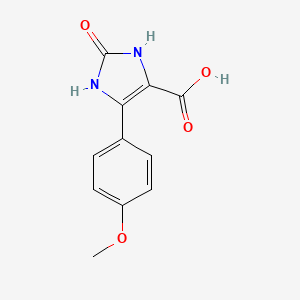

![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)
